molecular formula C24H30N2O3 B11392560 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11392560
M. Wt: 394.5 g/mol
InChI Key: NXHKQVQWPOYGCF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with methoxyphenyl, piperidinyl, and propenyloxy substituents, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxyphenylpiperidine and 4-(prop-2-en-1-yloxy)benzoyl chloride. These intermediates are then coupled under specific reaction conditions to form the final product.

  • Step 1: Synthesis of 4-methoxyphenylpiperidine

      Reagents: 4-methoxybenzaldehyde, piperidine, reducing agent (e.g., sodium borohydride)

      Conditions: The reaction is typically carried out in an organic solvent like ethanol at room temperature.

  • Step 2: Synthesis of 4-(prop-2-en-1-yloxy)benzoyl chloride

      Reagents: 4-hydroxybenzoyl chloride, propenyl bromide, base (e.g., potassium carbonate)

      Conditions: The reaction is conducted in an organic solvent such as dichloromethane at reflux temperature.

  • Step 3: Coupling Reaction

      Reagents: 4-methoxyphenylpiperidine, 4-(prop-2-en-1-yloxy)benzoyl chloride

      Conditions: The coupling reaction is performed in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine.

    Substitution: The propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an organic solvent.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-hydroxybenzamide
  • N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide
  • N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-chlorobenzamide

Uniqueness

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the propenyloxy group, in particular, distinguishes it from other similar compounds and may contribute to its unique binding properties and therapeutic potential.

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C24H30N2O3/c1-3-17-29-22-13-9-20(10-14-22)24(27)25-18-23(26-15-5-4-6-16-26)19-7-11-21(28-2)12-8-19/h3,7-14,23H,1,4-6,15-18H2,2H3,(H,25,27)

InChI Key

NXHKQVQWPOYGCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OCC=C)N3CCCCC3

Origin of Product

United States

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